3-Amino-1-[4-(dimethylamino)phenyl]urea
Overview
Description
Compounds with similar structures to “3-Amino-1-[4-(dimethylamino)phenyl]urea” are typically organic molecules that contain an amino group (-NH2), a dimethylamino group (-N(CH3)2), and a urea group (-NH-CO-NH-). They are often used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a suitable isocyanate or isothiocyanate . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of similar compounds typically includes a central urea group, with various substituents attached to the nitrogen atoms. These could include phenyl rings, which are common in many organic compounds, and amino or dimethylamino groups .Chemical Reactions Analysis
These compounds can participate in a variety of chemical reactions, particularly those involving the amino and urea groups. For example, they can act as bases, nucleophiles, or ligands in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, compounds with similar structures are often solid at room temperature, and their solubility in various solvents depends on the nature of the functional groups present .Scientific Research Applications
Complexation-induced Unfolding of Heterocyclic Ureas
A study by Corbin et al. (2001) described the synthesis and conformational studies of heterocyclic ureas, revealing their ability to form multiply hydrogen-bonded complexes through concentration-dependent unfolding. These complexes exhibit potential for self-assembly applications, mimicking peptide transitions from helix to sheet structures, highlighting a primitive mimicry of biological processes Corbin et al., 2001.
Hydrogen Bonding and Structure of Substituted Ureas
Kołodziejski et al. (1993) investigated the hydrogen bonding and structure of crystalline N,N-dimethyl-N-arylureas, providing insights into the molecular conformations influenced by hydrogen bonding. This study contributes to the understanding of how substituent groups and hydrogen bonding affect the physical properties of urea derivatives Kołodziejski et al., 1993.
Synthesis and Characterization of Azo Group Silatranes
Singh et al. (2015) reported on the synthesis and antimicrobial activity of 4-aminoazobenzene-derived silatranes, showcasing the incorporation of urea functionalities and their potential biomedical applications. The study underscores the versatility of urea derivatives in synthesizing compounds with specific biological activities Singh et al., 2015.
Antioxidant and Enzyme Inhibitory Properties of Ureas
Aksu et al. (2016) synthesized ureas derived from phenethylamines and assessed their inhibitory activities against human carbonic anhydrase I and II, acetylcholinesterase, and butyrylcholinesterase, as well as their antioxidant properties. This study highlights the potential therapeutic applications of urea derivatives in treating conditions associated with oxidative stress and enzyme dysregulation Aksu et al., 2016.
Crystal Structure and Spectral Property of Urea Derivatives
Zhang et al. (2017) synthesized and characterized N-(coumarin-3-yl)-N'-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea, exploring its crystal structure, spectral properties, and antimicrobial activity. The study demonstrates the structural versatility of urea derivatives and their potential in developing new antimicrobial agents Zhang et al., 2017.
Mechanism of Action
Target of Action
Compounds like “3-Amino-1-[4-(dimethylamino)phenyl]urea” often target specific proteins or enzymes in the body. The exact target can vary widely depending on the specific structure of the compound and its intended use .
Mode of Action
Once the compound binds to its target, it can inhibit or enhance the function of the target. This can lead to a variety of effects, depending on the role of the target in the body .
Biochemical Pathways
The compound can affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound can alter the pathway’s activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will greatly affect its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of the compound’s action will depend on the specific target and mode of action. These effects can range from changes in cell signaling to alterations in cell function or viability .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or drugs .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-amino-3-[4-(dimethylamino)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-13(2)8-5-3-7(4-6-8)11-9(14)12-10/h3-6H,10H2,1-2H3,(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDIEQPIVOEVQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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